2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(2-methoxyphenyl)acetamide
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Overview
Description
The compound “2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(2-methoxyphenyl)acetamide” is a complex organic molecule. It has a molecular formula of C13H11FN6OS, an average mass of 318.329 Da, and a monoisotopic mass of 318.069916 Da .
Molecular Structure Analysis
The molecular structure of this compound can be inferred from its molecular formula, C13H11FN6OS. It contains a fluorobenzyl group, a triazolopyrimidinyl group, a thio group, and a methoxyphenylacetamide group .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound can be inferred from its molecular structure. It has a molecular formula of C13H11FN6OS, an average mass of 318.329 Da, and a monoisotopic mass of 318.069916 Da .Scientific Research Applications
Radioligand Development for Imaging
A study by Dollé et al. (2008) focused on the radiosynthesis of [18F]PBR111, a selective radioligand for imaging the translocator protein (18 kDa) with PET. This research is part of efforts to develop novel compounds for in vivo imaging using positron emission tomography (PET), showcasing the application of similar compounds in medical diagnostics and research (Dollé et al., 2008).
Anticancer and Antimicrobial Applications
Wang et al. (2015) modified N-(6-(2-methoxy-3-(4-fluorophenylsulfonamido)pyridin-5-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)acetamide as a PI3K inhibitor, demonstrating its significant anticancer effects. This research highlights the potential of chemical compounds in cancer treatment and the development of new therapeutic agents (Wang et al., 2015).
Synthesis of Novel Molecular Structures
Fadda et al. (2017) utilized a precursor similar in structure for the synthesis of various heterocycles, such as pyrrole, pyridine, and coumarin derivatives. These synthesized compounds were tested as insecticidal agents against the cotton leafworm, demonstrating the diverse applications of such compounds in developing new pesticides (Fadda et al., 2017).
Antimicrobial Activity
Sahi and Paul (2016) explored the synthesis and in vitro antibacterial and antifungal activities of new quinolines and pyrimidine derivatives. Their research contributes to the search for novel antimicrobial agents, showing the potential of such compounds in combating resistant microbial strains (Sahi & Paul, 2016).
Future Directions
Mechanism of Action
Target of Action
Similar [1,2,3]triazolo[4,5-d]pyrimidine derivatives have been reported to inhibit lsd1 , a lysine-specific demethylase involved in the progression of certain human malignant tumors .
Mode of Action
It’s worth noting that similar [1,2,3]triazolo[4,5-d]pyrimidine derivatives have been found to inhibit lsd1 . The inhibition of LSD1 can lead to the suppression of cancer proliferation and migration . Docking studies of similar compounds indicated that the hydrogen interaction between the nitrogen atom in the pyridine ring and Met332 could be responsible for the improved activity .
Biochemical Pathways
The inhibition of lsd1, a potential target of similar compounds, can affect various biochemical pathways related to cancer proliferation and migration .
Result of Action
Similar [1,2,3]triazolo[4,5-d]pyrimidine derivatives have been found to significantly inhibit the activity of lsd1 and suppress cell migration .
Properties
IUPAC Name |
2-[3-[(4-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-N-(2-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN6O2S/c1-29-16-5-3-2-4-15(16)24-17(28)11-30-20-18-19(22-12-23-20)27(26-25-18)10-13-6-8-14(21)9-7-13/h2-9,12H,10-11H2,1H3,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHROKZNTPAXXBT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CSC2=NC=NC3=C2N=NN3CC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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